Chelidimerine

描述

Historical Context of Chelidimerine Discovery and Initial Characterization

The discovery of this compound is rooted in the broader phytochemical exploration of the Papaveraceae family, which is known for its rich diversity of isoquinoline (B145761) alkaloids. wikipedia.org Specifically, this compound was first isolated from the plant Chelidonium majus. nih.govphytopurify.com A key study by Tin-Wa and colleagues in 1972 announced the isolation and elucidated the structure of this novel alkaloid, identifying it as a dimeric compound. nih.gov

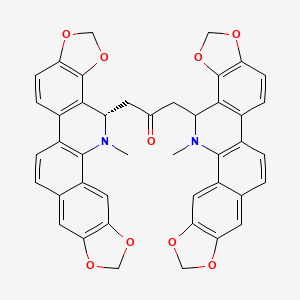

The initial characterization of this compound involved various analytical techniques to determine its complex molecular structure. Methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy were instrumental in establishing its chemical identity. phytopurify.com These early investigations revealed that this compound is composed of two sanguinarine-related units linked together. Its chemical formula was determined to be C₄₃H₃₂N₂O₉. nih.govphytopurify.com The isolation and purification process typically involved column chromatography and recrystallization of extracts from the whole plant. chemfaces.com

| Property | Value |

|---|---|

| Chemical Formula | C43H32N2O9 |

| Molecular Weight | 720.734 g/mol |

| CAS Number | 39110-99-1 |

| Botanical Source | Chelidonium majus |

| Compound Type | Dimeric Isoquinoline Alkaloid |

Significance of this compound within Natural Product Chemistry and Medicinal Plant Research

The significance of this compound in natural product chemistry stems from its complex dimeric structure. Natural products are a vital source of chemical diversity and have historically been a major source for new drug discovery. patsnap.comfrontiersin.org Alkaloids, in particular, are a diverse group of secondary metabolites known for their potent biological activities. florajournal.com this compound, as a dimeric isoquinoline alkaloid, represents a structurally interesting subclass. The study of such complex molecules pushes the boundaries of spectroscopic analysis and synthetic chemistry. mdpi.com

Overview of Research Trajectories for Dimeric Isoquinoline Alkaloids

Research into dimeric isoquinoline alkaloids, the class to which this compound belongs, follows several key trajectories. This area of natural product chemistry is continually expanding, with new dimeric structures being identified from various plant sources. nih.gov

One major research focus is the isolation and structural elucidation of new dimeric alkaloids. Advances in analytical techniques continue to facilitate the characterization of these complex molecules. nih.gov Another significant area of investigation is their biosynthesis. Understanding how plants construct these intricate dimeric molecules from simpler monomeric precursors, such as in the case of chelidonine (B1668607) biosynthesis from (S)-reticuline, is a fundamental scientific question. rsc.org

Furthermore, there is a strong interest in the pharmacological potential of these compounds. nih.gov Dimeric alkaloids are often evaluated for a wide spectrum of biological activities. mdpi.com For instance, dimeric naphthylisoquinoline alkaloids have shown promising antiviral, antiprotozoal, and antitumor properties. rsc.org Research often involves screening these natural products against various disease targets to identify potential lead compounds for drug development. researchgate.net The unique, often rigid, three-dimensional structures of dimeric alkaloids make them attractive candidates for interacting with specific biological targets. patsnap.com

属性

IUPAC Name |

1-[(23S)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl]-3-(24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H32N2O9/c1-44-30(38-24(7-9-32-42(38)53-19-47-32)26-5-3-21-11-34-36(51-17-49-34)15-28(21)40(26)44)13-23(46)14-31-39-25(8-10-33-43(39)54-20-48-33)27-6-4-22-12-35-37(52-18-50-35)16-29(22)41(27)45(31)2/h3-12,15-16,30-31H,13-14,17-20H2,1-2H3/t30-,31?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQFOSSBJJDEES-FSRLHOSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=C(C=CC3=C2OCO3)C4=C1C5=CC6=C(C=C5C=C4)OCO6)CC(=O)CC7C8=C(C=CC9=C8OCO9)C1=C(N7C)C2=CC3=C(C=C2C=C1)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H](C2=C(C=CC3=C2OCO3)C4=C1C5=CC6=C(C=C5C=C4)OCO6)CC(=O)CC7C8=C(C=CC9=C8OCO9)C1=C(N7C)C2=CC3=C(C=C2C=C1)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H32N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20959920 | |

| Record name | 1,3-Bis(13-methyl-13,14-dihydro-2H,10H-[1,3]benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridin-14-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39110-99-1 | |

| Record name | Chelidimerine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039110991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis(13-methyl-13,14-dihydro-2H,10H-[1,3]benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridin-14-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence, Distribution, and Advanced Extraction Methodologies of Chelidimerine

Optimized Extraction and Isolation Techniques for Academic Research

The extraction and isolation of Chelidimerine from its botanical source, Chelidonium majus, involve multi-step processes aimed at achieving high purity for research applications. These methodologies typically begin with solvent-based extraction followed by various chromatographic separation techniques.

The initial step in isolating this compound involves the extraction of total alkaloids from the plant material. This is typically achieved using solvent extraction methods. The choice of solvent is critical and is often based on the polarity of the target compounds.

Commonly used solvents for the extraction of alkaloids from Chelidonium majus include:

Methanol: Often used for its ability to efficiently extract a broad range of alkaloids.

Ethanol: A safer alternative to methanol, also effective in extracting alkaloids.

Acidified Water/Ethanol: The use of an acidic medium (e.g., with hydrochloric acid) can enhance the solubility of alkaloids by forming their corresponding salts.

Following the initial extraction, a common strategy involves an acid-base liquid-liquid partitioning to separate the alkaloids from other plant constituents. The crude extract is acidified to protonate the alkaloids, making them water-soluble. This aqueous layer is then washed with a non-polar solvent (like chloroform (B151607) or dichloromethane) to remove neutral and acidic impurities. Subsequently, the aqueous layer is basified, causing the alkaloids to deprotonate and become soluble in an organic solvent, which is then used for their extraction.

More advanced and environmentally friendly extraction techniques, such as supercritical fluid extraction (SFE) with carbon dioxide, have also been explored for the extraction of alkaloids from Chelidonium majus.

| Solvent/Technique | Principle | Reference |

|---|---|---|

| Methanol/Ethanol | Extraction based on the solubility of alkaloids in polar organic solvents. | researchgate.net |

| Acidified Water/Ethanol | Increases alkaloid solubility through salt formation. | researchgate.net |

| Liquid-Liquid Partitioning (Acid-Base) | Separates alkaloids from other compounds based on their basic nature. | researchgate.net |

| Supercritical Fluid Extraction (SFE) | Utilizes the properties of supercritical CO2 for a more selective and "green" extraction. | nih.gov |

Following extraction and preliminary purification, chromatographic techniques are essential for the isolation of this compound in high purity. A combination of different chromatographic methods is often employed to separate the complex mixture of alkaloids present in the crude extract.

Thin-Layer Chromatography (TLC): TLC is frequently used for the initial qualitative analysis of the extract and to monitor the progress of separation. Preparative TLC can also be employed for the isolation of smaller quantities of pure compounds. researchgate.netresearchgate.net

Column Chromatography (CC): This is a fundamental technique for the preparative separation of alkaloids. Silica gel or alumina (B75360) are common stationary phases, and a gradient of solvents with increasing polarity is used for elution.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode with C18 columns, is a powerful tool for the final purification of this compound to a high degree of purity. The use of HPLC allows for precise separation and quantification. frontiersin.org

Fast Centrifugal Partition Chromatography (FCPC): This is a liquid-liquid chromatography technique that has been successfully applied to the separation of alkaloids from Chelidonium majus. It offers rapid separation and can be scaled up for preparative purposes. A solvent system composed of chloroform/methanol/0.3 M hydrochloric acid has been used in this context. nih.gov

The purity of the isolated this compound is typically confirmed using analytical techniques such as HPLC and mass spectrometry (MS).

Chemical and Structural Elucidation Studies of Chelidimerine

Advanced Spectroscopic Methodologies for Structural Determination

The determination of chelidimerine's intricate structure relied heavily on a suite of sophisticated spectroscopic techniques, which provided complementary data to confirm its molecular composition, connectivity, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, played a pivotal role in confirming the structural assignments of this compound. These techniques allowed for the detailed analysis of the proton and carbon environments within the molecule, providing crucial information about functional groups, connectivity, and the presence of the dimeric linkage.

Studies have reported characteristic signals that confirm the presence of the two sanguinarine-like units linked by an acetone (B3395972) bridge. Key observations from NMR analysis include:

Aromatic Proton Signals: Resonances in the aromatic region (typically δ 6.5-8.0 ppm) confirmed the presence of the fused aromatic ring systems characteristic of the benzophenanthridine skeleton.

Methoxy (B1213986) and Methyl Groups: Signals corresponding to methoxy groups (–OCH₃) and N-methyl groups (–NCH₃) were identified, aiding in the confirmation of substituents on the isoquinoline (B145761) core.

Acetone Bridge Protons: Distinct signals for the protons of the acetone bridge, including a singlet for the methyl protons (often around δ 2.15 ppm) and signals for the methine proton, provided direct evidence for the linkage.

¹³C NMR: This technique revealed characteristic signals for quaternary carbons, carbonyl carbons of the acetone bridge, and the various carbons of the aromatic and heterocyclic ring systems.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), DEPT (Distortionless Enhancement by Polarization Transfer), HMQC (Heteronuclear Multiple Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), were essential for establishing the complete assignments of NMR data and confirming the connectivity between different parts of the molecule, thereby solidifying the proposed structure scielo.org.mxscielo.org.mxyoutube.com.

Mass Spectrometry (MS) and Tandem MS for Fragmentation Analysis

Mass Spectrometry (MS) and its advanced form, Tandem Mass Spectrometry (MS/MS), were instrumental in determining the molecular weight and elucidating the fragmentation patterns of this compound. These techniques provided direct evidence for its dimeric composition and the nature of the linkage between the monomeric units.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) confirmed the molecular formula of this compound, typically C₃₇H₃₂N₂O₁₀, with a corresponding molecular weight of approximately 664.21 g/mol scielo.org.mxscielo.org.mx. Electron Impact Mass Spectrometry (EIMS) also indicated a molecular ion at m/z 720, consistent with a dimeric composition with an additional carbonyl group, suggesting a structure of the type [Sanguinarine-like unit]₂CO scielo.org.mx.

Fragmentation Analysis: MS/MS experiments provided fragmentation patterns that were crucial for structural confirmation. Key fragments often indicated the cleavage of the acetone bridge and the loss of specific moieties from the sanguinarine (B192314) units, thereby supporting the proposed dimeric structure and the nature of the inter-unit linkage scielo.org.mxscielo.org.mx.

X-ray Crystallography for Absolute Configuration and Conformation

X-ray crystallography is the definitive technique for determining the three-dimensional structure of a molecule, including its absolute configuration and conformation. For this compound, X-ray diffraction studies have been crucial in confirming its dimeric nature and the precise manner in which the two sanguinarine units are linked.

Dimeric Structure Confirmation: Crystallographic analysis provided direct visual evidence of the dimeric structure, revealing the spatial arrangement of the two benzophenanthridine moieties.

Acetone Bridge Linkage: X-ray diffraction confirmed the presence and geometry of the acetone bridge connecting the two monomeric units.

Absolute Configuration: The technique has been employed to determine the absolute configuration at the chiral centers created by the formation of the acetone bridge. Preliminary X-ray data had proposed this compound as a meso-isomer scielo.org.mxscielo.org.mx. More detailed studies have indicated that the absolute configuration at the two chiral centers formed by the bridge linkage can be determined, with specific configurations like (R,R) or (S,S) being assigned to diastereomers, or a meso-configuration if the molecule possesses an internal plane of symmetry scielo.org.mxscielo.org.mxthieme-connect.deresearchgate.netresearchgate.netnih.gov. The determination of absolute configuration relies on the anomalous scattering of X-rays by atoms, particularly heavier ones, which introduces measurable differences in diffraction intensities between Friedel pairs thieme-connect.deresearchgate.netresearchgate.netnih.govchem-soc.si.

Dimeric Nature and Inter-Unit Linkage Analysis

The elucidation of this compound's structure involved understanding how two monomeric alkaloid units were joined together to form the dimeric molecule.

Acetone Bridge Linkage Between Sanguinarine Units

This compound is characterized by its dimeric structure, where two sanguinarine-like units are covalently linked. The linkage is established through an acetone moiety, forming what is commonly referred to as an "acetone bridge." This bridge connects specific positions on the two monomeric units, creating a unique structural motif.

The evidence for this acetone bridge linkage comes from multiple spectroscopic analyses. Mass spectrometry data suggesting a dimeric composition with an additional carbonyl group supports the incorporation of a ketone, such as acetone, into the linkage scielo.org.mx. NMR spectroscopy provides direct evidence through characteristic signals for the protons and carbons of the acetone bridge, including a singlet for the methyl protons and a methine proton, which are diagnostic for this type of linkage scielo.org.mxscielo.org.mx. The mechanism of formation often involves a condensation reaction between two monomeric units and acetone.

Stereochemical Aspects of the Dimeric Structure

The formation of the acetone bridge creates chiral centers within the this compound molecule. The stereochemistry at these centers is a critical aspect of its structural characterization.

Chiral Centers: The linkage of the acetone bridge to the two sanguinarine units typically results in the formation of two stereogenic centers. Depending on the specific linkage and the orientation of the units, these centers can lead to different stereoisomers.

Diastereomers and Meso Forms: If the two chiral centers have opposite configurations (e.g., R and S), the molecule is chiral and can exist as enantiomers (e.g., (R,S) and (S,R)). If both centers have the same configuration (e.g., R,R or S,S), they form diastereomers. A meso compound, which is achiral despite having chiral centers, can also be formed if the molecule possesses an internal plane of symmetry or center of inversion. Preliminary X-ray data suggested this compound might be a meso-isomer scielo.org.mxscielo.org.mx. The specific stereochemistry, such as (R,R) or (S,S) configurations for diastereomers, has been determined through X-ray crystallography scielo.org.mxscielo.org.mxthieme-connect.deresearchgate.netresearchgate.netnih.gov. The relative stereochemistry can also be inferred from NMR data, particularly through differences in chemical shifts of specific protons (e.g., methoxy groups) that are influenced by the molecule's conformation and the spatial relationship between the two halves of the dimer scielo.org.mxscielo.org.mx.

Biosynthetic Pathways and Engineering of Chelidimerine

Elucidation of Enzymatic Steps in Chelidimerine Biosynthesis

The biosynthesis of this compound is a multi-step process that relies on the prior formation of sanguinarine (B192314) and chelerythrine. The pathway to these monomers is a well-characterized branch of benzylisoquinoline alkaloid (BIA) metabolism mdpi.com.

The key steps leading to the monomeric precursors are:

Formation of (S)-Norcoclaurine : The pathway begins with the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde, a reaction catalyzed by norcoclaurine synthase (NCS) mdpi.comnih.gov.

Conversion to (S)-Reticuline : (S)-Norcoclaurine undergoes a series of methylations and hydroxylations to form the pivotal intermediate (S)-reticuline mdpi.comnih.gov.

Formation of (S)-Scoulerine : The enzyme berberine bridge enzyme (BBE) catalyzes the oxidative cyclization of (S)-reticuline to form (S)-scoulerine, which is a critical branch point intermediate for both sanguinarine and chelerythrine synthesis mdpi.comnih.govresearchgate.net.

Pathway to Sanguinarine and Chelerythrine : From (S)-scoulerine, a series of enzymatic reactions involving cytochrome P450 monooxygenases and oxidases lead to the formation of sanguinarine and chelerythrine. Key enzymes in these final steps include protopine 6-hydroxylase (P6H), (S)-cis-N-methylstylopine 14-hydroxylase (MSH), and dihydrobenzophenanthridine oxidase (DBOX) mdpi.comresearchgate.net.

The final step in the formation of this compound is the dimerization of sanguinarine and chelerythrine. While the monomeric precursors have been established, the specific enzyme or mechanism that catalyzes this final coupling reaction to form the dimeric structure of this compound has not yet been fully elucidated.

Precursor Incorporation Studies and Metabolic Labeling

The fundamental building blocks of benzophenanthridine alkaloids have been confirmed through precursor incorporation and metabolic labeling studies. Research in plants like Macleaya cordata and Chelidonium majus has demonstrated that the entire backbone of these alkaloids is derived from the amino acid L-tyrosine researchgate.netacs.org.

Early biosynthetic research utilized radiolabeled compounds to trace the metabolic flow. Feeding experiments with ¹³C-labeled tyrosine in Macleaya cordata confirmed its role as the primary precursor to the BIA skeleton researchgate.net. Further studies have also identified dopamine, a direct derivative of tyrosine, as a key precursor that is incorporated into the alkaloid structure nih.gov.

These labeling studies have been instrumental in outlining the general pathway leading to the benzophenanthridine class of compounds. As this compound is a dimer of sanguinarine and chelerythrine, it is understood that its ultimate biosynthetic origin also lies with L-tyrosine. However, specific tracer studies detailing the direct incorporation of labeled sanguinarine or chelerythrine into the final this compound molecule have not been extensively reported.

Genetic and Molecular Approaches to Biosynthetic Pathway Regulation

The biosynthesis of benzophenanthridine alkaloids, the precursors to this compound, is a tightly regulated process controlled at the transcriptional level. The expression of the necessary biosynthetic genes is orchestrated by a network of transcription factors (TFs), which are often activated in response to environmental or developmental cues nih.govnih.govresearchgate.net.

Several families of transcription factors are known to be involved, including:

APETALA2/ethylene-responsive factor (AP2/ERF) nih.govnih.gov

Basic helix-loop-helix (bHLH) nih.govnih.gov

WRKY nih.govkyoto-u.ac.jp

These transcription factors often work in concert and are responsive to the plant defense hormone jasmonate (JA) nih.govkyoto-u.ac.jp. The application of elicitors, such as fungal extracts, can trigger the JA signaling cascade, leading to the upregulation of these TFs and a subsequent increase in the expression of alkaloid biosynthetic genes nih.govkyoto-u.ac.jp. For instance, studies in Eschscholzia californica (California poppy) identified two bHLH proteins, EcbHLH1-1 and EcbHLH1-2, that regulate key genes in the sanguinarine pathway nih.gov.

Genetic engineering approaches have demonstrated that modifying the expression of key pathway genes can enhance alkaloid production. Overexpression of genes encoding rate-limiting enzymes, such as the berberine bridge enzyme (BBE) and protopine 6-hydroxylase (P6H), has been shown to increase the accumulation of sanguinarine and chelerythrine in transgenic Macleaya cordata plants nih.govresearchgate.net. This indicates that the regulation of these precursor pathways is a viable strategy for potentially increasing the availability of monomers for this compound synthesis.

Heterologous Expression and Synthetic Biology for this compound Production

The complexity of plant-based production has driven significant interest in using synthetic biology to produce high-value compounds like benzophenanthridine alkaloids in microbial hosts nih.govmdpi.com. Baker's yeast (Saccharomyces cerevisiae) has emerged as a powerful chassis for reconstituting these complex plant metabolic pathways nih.govresearchgate.net.

Remarkable progress has been made in the heterologous production of sanguinarine. Researchers have successfully engineered yeast to achieve de novo biosynthesis of sanguinarine directly from simple carbon sources. This feat required the introduction of a complete, 17-gene biosynthetic pathway from plants into the yeast genome researchgate.netnih.gov. Through comprehensive metabolic engineering, including protein engineering and optimization of fermentation conditions, sanguinarine titers have reached as high as 448.64 mg/L nih.govresearchgate.net.

Key challenges in this process include:

Functional Enzyme Expression : Ensuring that complex plant enzymes, particularly membrane-bound cytochrome P450s, are correctly expressed and active in the yeast endoplasmic reticulum nih.govresearchgate.net.

Metabolic Burden and Cytotoxicity : The production of heterologous compounds can impose a significant metabolic load on the host cell, and the alkaloids themselves can be toxic, inhibiting cell growth nih.govfrontiersin.org.

Cofactor Availability : The pathway involves numerous oxidation steps that require cofactors like NADPH, necessitating the engineering of host metabolism to ensure a sufficient supply nih.gov.

To overcome these hurdles, synthetic biologists have employed innovative strategies such as temperature-sensitive gene expression systems that decouple the cell growth phase from the product synthesis phase, thereby reducing the metabolic burden and toxicity during initial culture expansion nih.govresearchgate.net. While the complete biosynthesis of the monomeric precursors sanguinarine and chelerythrine has been successfully demonstrated in engineered microbes, the heterologous production of the dimeric this compound has not yet been reported. This would likely require the identification and co-expression of the specific enzyme responsible for the final dimerization step.

Synthetic and Semi Synthetic Approaches to Chelidimerine and Analogues

Total Synthesis Strategies for Chelidimerine

Specific published total synthesis strategies for this compound have not been identified within the scope of the reviewed literature. The synthesis of complex isoquinoline (B145761) alkaloids, particularly those with fused ring systems like benzophenanthridines, is known to be challenging. Research has been reported on the total synthesis of related compounds, such as chelidonine (B1668607) and norchelidonine, employing sophisticated methodologies like enamide-benzyne-[2+2] cycloaddition cascades purdue.edupitt.eduresearchgate.net. These efforts underscore the synthetic complexity inherent in constructing the core benzophenanthridine skeleton, which is also present in this compound. However, direct total synthesis routes specifically targeting this compound are not elaborated upon in the provided findings.

Synthetic Routes to this compound Analogues and Dimerization Derivatives

This compound is structurally defined as a dimeric benzophenanthridine alkaloid, classified within the type I-iv structural category of this alkaloid family nih.govmdpi.com. This dimeric nature is a key characteristic that influences its chemical properties and potential synthetic approaches.

While specific synthetic routes for this compound analogues or tailored dimerization derivatives are not explicitly described, general strategies for the synthesis of dimeric compounds have been explored in various chemical contexts nih.gov. These approaches often involve sophisticated coupling reactions and cyclization methodologies to assemble dimeric molecular architectures. The existence of related dimeric benzophenanthridines, such as chelerythridimerine and sanguidimerine nih.gov, indicates an ongoing interest in the synthesis of compounds within this structural class. However, detailed synthetic pathways for analogues of this compound or its specific dimerization derivatives are not provided in the current findings.

Table 1: Key Findings on this compound Structure

| Compound Name | Chemical Formula | Structural Classification | Key Characteristics |

| This compound | C43H32N2O9 | Dimeric Benzophenanthridine Alkaloid (Type I-iv) | Naturally occurring complex alkaloid from Chelidonium majus nih.govmdpi.com. |

Advanced Analytical Methodologies in Chelidimerine Research

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in Research

HPLC and UPLC are indispensable techniques in the analysis of phytocompounds like Chelidimerine. nih.gov These methods are prized for their high resolution, sensitivity, and reproducibility in separating components from intricate mixtures. mdpi.comuobasrah.edu.iq UPLC, an evolution of HPLC, utilizes columns with smaller particle sizes (typically sub-2 µm), which operates at higher pressures to afford faster analysis times and enhanced separation efficiency. nih.gov

The development of a reliable HPLC or UPLC method for the quantitative analysis of this compound in complex matrices, such as plant extracts or biological fluids, involves the systematic optimization of several chromatographic parameters. This includes the selection of an appropriate stationary phase (column), the composition of the mobile phase, flow rate, and detector settings. mdpi.comwjpls.org For alkaloids like this compound, reversed-phase columns (e.g., C18) are commonly employed. researchgate.net

A critical aspect of method development is ensuring the method is "stability-indicating," meaning it can resolve the analyte of interest from its potential degradation products. nih.gov Validation of the analytical method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its specificity, linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantification). nih.govmdpi.com

Table 1: Example of HPLC Parameters for the Quantitative Analysis of a Related Alkaloid (Chelerythrine)

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile-1% triethylamine (25:75), pH adjusted to 3 with phosphoric acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 268 nm |

| Linear Range | 0.0516 - 0.5160 µg |

| Correlation Coefficient (r) | 1.000 |

| Average Recovery | 103.0% |

| Relative Standard Deviation (RSD) | 1.2% |

Data based on a method developed for chelerythrine, a closely related benzophenanthridine alkaloid. researchgate.netnih.gov

Chirality is a significant consideration for many natural products, as different enantiomers of a compound can exhibit distinct pharmacological and toxicological profiles. csfarmacie.cznih.gov Chiral HPLC is the benchmark technique for the separation and quantification of enantiomers. csfarmacie.czspringernature.com This is most commonly achieved using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times. csfarmacie.czrsc.org The development of a chiral separation method involves screening various CSPs and optimizing the mobile phase composition to achieve baseline resolution of the enantiomers. rsc.org While specific studies on the chiral separation of this compound enantiomers were not identified, the principles of chiral HPLC would be directly applicable.

Coupling Chromatography with Mass Spectrometry (LC-MS/MS, QTOF-MS/MS) for Metabolomics

The coupling of liquid chromatography with mass spectrometry (LC-MS) has transformed the field of metabolomics, enabling the comprehensive analysis of metabolites in biological systems. nih.govmdpi.com For a compound like this compound, LC-MS/MS (tandem mass spectrometry) and LC-QTOF-MS/MS (quadrupole time-of-flight tandem mass spectrometry) are particularly powerful. nih.govnih.govumich.edu

LC-MS/MS offers exceptional sensitivity and selectivity, making it ideal for quantifying trace levels of compounds in complex biological matrices like plasma or serum. nih.govmdpi.com In a metabolomics context, untargeted analysis using high-resolution mass spectrometry, such as QTOF-MS, allows for the identification of a wide array of compounds in a sample. nih.govnih.gov By comparing the metabolic profiles of different sample groups (e.g., control vs. treated), researchers can identify biomarkers and elucidate the metabolic pathways affected by a particular substance. nih.gov A study on Chelidonium majus utilized UPLC-QTOF-MS for serum metabolomic profiling to investigate the therapeutic mechanisms of the plant extract. nih.gov This approach would be invaluable for studying the metabolic fate and effects of this compound.

Spectrophotometric and Spectrofluorometric Assays for Research Applications

Spectrophotometric and spectrofluorometric methods are often used for the quantitative analysis of compounds due to their simplicity, speed, and cost-effectiveness. scirp.orgnih.govorientjchem.orgasianpubs.org

Spectrophotometric assays are based on the principle that molecules absorb light at specific wavelengths. scirp.orgnih.govmdpi.com The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law. mdpi.com For a compound like this compound, a UV-Visible spectrophotometer would be used to measure its absorbance at its wavelength of maximum absorption (λmax). orientjchem.org These methods are particularly useful for the analysis of bulk drug substances and pharmaceutical formulations where the concentration of the analyte is relatively high. asianpubs.org

Spectrofluorometric assays measure the fluorescence emitted by a compound after it absorbs light. rsc.orgnih.govnih.gov Fluorescence is typically a more sensitive and selective technique than absorbance. nih.govnih.govekb.eg If this compound possesses native fluorescence, a direct spectrofluorometric method could be developed. nih.gov If not, it could potentially be derivatized with a fluorescent reagent to enable its detection. rsc.org These assays are advantageous for determining low concentrations of an analyte in various samples. rsc.org

Post-Column Derivatization Techniques for Enhanced Detection and Structural Information

Post-column derivatization (PCD) is a technique used in HPLC to enhance the detectability of analytes that have poor detector response or to increase the selectivity of the analysis. nih.govnih.govpickeringlabs.com In PCD, a reagent is continuously mixed with the column effluent, and the resulting derivative is then detected. nih.govwesternsydney.edu.aumdpi.com This can be particularly useful for compounds that lack a strong chromophore for UV detection or are not naturally fluorescent. nih.govwesternsydney.edu.au The reaction should be rapid and reproducible to avoid excessive band broadening. nih.gov

Common derivatizing agents for fluorescence detection include o-phthalaldehyde (OPA) and fluorescamine, which react with primary amines. nih.gov While specific PCD methods for this compound are not detailed in the provided results, this technique could be explored if enhanced sensitivity or selectivity is required.

Molecular and Cellular Pharmacology of Chelidimerine in Preclinical Models

Investigation of Broad-Spectrum Biological Activities (In Vitro and Animal Models)

Preclinical investigations have highlighted Chelidimerine's potential across several therapeutic domains, demonstrating its capacity to interfere with the cellular processes of various pathogens and malignant cells.

Enzyme Inhibitory Activity

Research has investigated the potential of this compound and related compounds in inhibiting key enzymes involved in various biological processes.

Structure Activity Relationship Sar Studies and Derivatization Strategies

Correlating Structural Motifs with Biological Responses

There are no specific studies found that correlate the structural motifs of the Chelidimerine dimer with its biological responses. Research on the monomer, chelidonine (B1668607), has identified it as a ligand for the HNF4α nuclear receptor, acting as an inverse agonist in human liver cancer cells. However, how the dimerization to this compound impacts this or other biological activities has not been elucidated in the literature reviewed.

Influence of Dimerization on Pharmacological Profile

A critical analysis of the influence of dimerization on the pharmacological profile of this compound is not possible due to a lack of comparative studies between this compound and its monomeric precursor, chelidonine. While dimerization is a known strategy that can affect the pharmacological properties of molecules, such as in the case of certain peptides or other synthetic compounds, specific research detailing these effects for this compound is not available. The synthesis of other bis-alkaloids, like bis-tetrahydroisoquinoline alkaloids, is an area of active research, but this work does not extend to the SAR of this compound.

Site-Specific Modification and Derivatization for SAR Mapping

There is no available research detailing the site-specific modification or derivatization of the this compound molecule for the purpose of mapping its structure-activity relationships. Methodologies for site-specific modification are highly compound-dependent and require a foundational understanding of the molecule's reactive sites and the aspects of its structure that are critical for its activity. Such foundational work has not been published for this compound.

Computational Chemistry and in Silico Approaches in Chelidimerine Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking simulations are a cornerstone of structure-based drug design, enabling the prediction of how a ligand molecule, such as Chelidimerine, binds to a target protein. These simulations analyze the binding affinity and identify key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, that contribute to the stability of the complex.

Research has extensively employed molecular docking to evaluate this compound's potential as an inhibitor against various biological targets, most notably the main protease (Mpro) and the receptor-binding domain (RBD) of SARS-CoV-2. Studies have shown that this compound exhibits strong binding affinities to these viral targets. For instance, docking analyses revealed a binding free energy of -10.2 kcal/mol for this compound with the Mpro target (6LU7) and -8.2 kcal/mol with the RBD target (6YLA) researchgate.netnih.govresearchgate.net. These interactions are mediated by specific amino acid residues within the protein's active site. With Mpro, this compound forms a pi-pi T-shaped bond with His:A41 and a pi-donor hydrogen bond with Cys:A145 researchgate.netnih.gov. Furthermore, virtual screening of a large library of natural compounds identified this compound as a top candidate with high binding affinities to multiple SARS-CoV-2 targets, including Mpro, PLpro, Spike protein, and human ACE2 chemrxiv.orgresearchgate.netchemrxiv.org. These findings position this compound as a promising lead compound for antiviral drug development.

Table 1: Molecular Docking and Binding Free Energy Results for this compound

| Compound | Target | Binding Affinity (kcal/mol) | Key Interactions | Reference(s) |

| This compound | Mpro (6LU7) | -10.2 | Pi-pi T-shaped with His:A41, Pi-donor H-bond with Cys:A145 | researchgate.netnih.govresearchgate.net |

| This compound | RBD (6YLA) | -8.2 | Not specified in detail | researchgate.netnih.govresearchgate.net |

| This compound | SARS-CoV-2 targets | High | Interacts with Mpro, PLpro, Spike, ACE2 | chemrxiv.orgresearchgate.netchemrxiv.org |

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Analysis

Following molecular docking, molecular dynamics (MD) simulations are employed to assess the stability and dynamic behavior of the protein-ligand complexes over time under physiologically relevant conditions. These simulations provide crucial insights into the conformational changes of both the protein and the ligand, as well as the persistence of binding interactions.

MD simulations have demonstrated that the complexes formed between this compound and the SARS-CoV-2 Mpro and RBD are stable. Specifically, studies have revealed that these complexes remained stable for up to 50 nanoseconds (ns) with root-mean-square deviation (RMSD) values below 0.5 nm researchgate.netnih.govnih.govresearchgate.netmdpi.comresearchgate.netcolab.ws. This stability suggests that this compound can maintain its binding pose and interactions with the target proteins for extended periods, reinforcing its potential as an effective inhibitor. Typical MD simulations involve solvating the protein-ligand complex in a water box and then simulating the system's evolution using physics-based force fields over a specified duration tandfonline.comdovepress.com.

Table 2: Molecular Dynamics Simulation Stability of this compound Complexes

| Complex | Simulation Duration (ns) | Stability Observation | Reference(s) |

| This compound-Mpro | 50 | Stable (RMSD < 0.5 nm) | researchgate.netnih.govnih.govresearchgate.netmdpi.comresearchgate.netcolab.ws |

| This compound-RBD | 50 | Stable (RMSD < 0.5 nm) | researchgate.netnih.govnih.govresearchgate.netmdpi.comresearchgate.netcolab.ws |

Virtual High-Throughput Screening for Identification of Potential Targets and Ligands

Virtual high-throughput screening (vHTS) is a computational technique used to rapidly screen large databases of chemical compounds against one or more biological targets. This method significantly accelerates the early stages of drug discovery by identifying potential lead molecules that exhibit favorable binding characteristics.

In the context of anti-COVID-19 research, vHTS has been applied to libraries of natural compounds. A study involving the screening of a phytochemical library from the PHCD database against four key SARS-CoV-2 targets (Mpro, PLpro, Spike protein, and human ACE2) identified this compound as one of the top candidates chemrxiv.orgresearchgate.netchemrxiv.org. This screening approach, often referred to as "Computational Multitarget Screening," aims to find compounds that can simultaneously interact with multiple viral targets. This compound demonstrated high binding affinities to all four investigated targets, highlighting its potential as a broad-spectrum antiviral agent chemrxiv.orgresearchgate.netchemrxiv.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a correlation between the chemical structure of compounds and their biological activity or properties. This approach allows for the prediction of the activity of new, unsynthesized molecules based on their structural features.

While direct QSAR studies specifically detailing this compound's therapeutic activity are not extensively detailed in the provided literature, QSAR methodologies have been applied to its chemical class, isoquinoline (B145761) alkaloids. For instance, QSAR models have been developed to predict the mutagenic capacity (toxicity) of isoquinoline alkaloids using the VEGA QSAR platform benthamdirect.com. Such predictive profiling is crucial for understanding the safety aspects of potential drug candidates. In other contexts, QSAR has been successfully used to design novel compounds with desired activities, such as anti-tuberculosis agents, by correlating molecular descriptors with biological potency nih.gov.

In Silico Evaluation of Binding Free Energies

The evaluation of binding free energies is a critical step in computational drug discovery, providing a quantitative measure of the strength of the interaction between a ligand and its target. Various computational methods, including molecular mechanics/generalized Born surface area (MM/GBSA) and molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA), as well as more advanced alchemical free energy calculations, are used for this purpose.

As noted in the molecular docking section, this compound exhibits favorable binding free energies when docked to SARS-CoV-2 Mpro (-10.2 kcal/mol) and RBD (-8.2 kcal/mol) researchgate.netnih.govresearchgate.net. These values indicate a strong affinity, suggesting that this compound can effectively bind to these viral proteins. Advanced computational techniques, such as hybrid physics-based machine learning/molecular mechanics potentials, are continuously being developed to enhance the accuracy of binding free energy calculations, aiming for chemical accuracy (within 1-2 kcal/mol of experimental values) biorxiv.orgnih.gov. These refined methods are vital for more precise prediction of ligand efficacy and for guiding experimental validation.

Compound List:

this compound

Interactions with Other Phytochemicals and Synergistic Research Effects

Synergistic Effects of Chelidimerine in Complex Plant Extracts

While specific quantitative data detailing synergistic effects directly involving this compound with other identified phytochemicals against a particular target are still emerging, the principle is supported by studies demonstrating that combinations of compounds can exhibit significantly enhanced binding affinities and inhibitory activities compared to individual components researchgate.net. For instance, one study reported that a combination of two compounds against SARS-CoV-2 3CL protease demonstrated a synergistic mechanism that boosted stronger binding for a sufficient duration and resulted in a 10-fold greater binding affinity when used together researchgate.net. Furthermore, the broader understanding of plant secondary metabolite interactions indicates that compounds within a plant extract can act in concert, potentially modulating various stages of viral replication or interacting with specific viral glycoproteins researchgate.net. The presence of this compound in plants like Chelidonium majus, which also contains other alkaloids with known pharmacological activities such as sanguinarine (B192314) and chelerythrine, further supports its potential role in synergistic effects within complex herbal matrices thegoodscentscompany.comnih.govflorajournal.com.

Role of this compound in the Multi-Component Action of Herbal Preparations

This compound contributes to the multi-component action of herbal preparations by enhancing their complex pharmacological profiles. Chelidonium majus L., a plant source of this compound, is recognized for its rich chemical composition, which includes a variety of alkaloids, flavonoids, and other secondary metabolites nih.govflorajournal.com. These diverse compounds within a single plant or in polyherbal formulations can act through multiple mechanisms, a principle fundamental to the efficacy of traditional herbal medicine. For example, Chelidonium majus is an ingredient in the polyherbal formulation Iberogast®, utilized for gastrointestinal disorders, illustrating its integration into multi-component therapeutic strategies florajournal.com.

Investigation of this compound’s Contribution to Polypharmacological Effects

The investigation into this compound's contribution to polypharmacological effects is primarily supported by computational studies, particularly in the context of identifying potential antiviral agents against SARS-CoV-2. Polypharmacology, the phenomenon where a single compound interacts with multiple biological targets, is increasingly recognized as a crucial strategy in modern drug discovery and design nih.gov.

Research has identified this compound as a compound capable of interacting with multiple key protein targets involved in the SARS-CoV-2 life cycle. Specifically, virtual screening and molecular docking studies have indicated that this compound exhibits high binding affinities to the SARS-CoV-2 Mpro (main protease), PLpro (papain-like protease), Spike protein, and the human ACE2 receptor researchgate.netresearchgate.netchemrxiv.orgchemrxiv.org. This multi-target engagement suggests that this compound could exert its effects through a polypharmacological mechanism. Molecular dynamics simulations have further supported the stability of these interactions; for instance, simulations revealed that the this compound–Mpro and this compound–RBD (Receptor Binding Domain) complexes remained stable for extended periods (up to 50 ns), indicating sustained interaction with these viral components nih.govresearchgate.net. Such sustained interactions are vital for effective inhibition and highlight this compound's potential as a multi-target agent. The identification of this compound as a compound capable of simultaneously targeting multiple viral proteins underscores its potential contribution to polypharmacological effects, potentially offering a more robust and resistance-evading therapeutic approach compared to single-target agents researchgate.netresearchgate.netchemrxiv.orgchemrxiv.org.

Table 1: Identified Interactions of this compound with SARS-CoV-2 Targets

| Target Protein | Interaction Type / Finding | Citation(s) |

| SARS-CoV-2 Mpro (Main Protease) | High binding affinity; Stable complex observed in molecular dynamics (up to 50 ns); Pi-pi and pi-cation interactions | researchgate.netresearchgate.netchemrxiv.orgchemrxiv.orgnih.govresearchgate.net |

| SARS-CoV-2 PLpro (Papain-like Protease) | High binding affinity | researchgate.netresearchgate.netchemrxiv.orgchemrxiv.org |

| SARS-CoV-2 Spike Protein | High binding affinity | researchgate.netresearchgate.netchemrxiv.orgchemrxiv.org |

| Human ACE2 Receptor | High binding affinity | researchgate.netresearchgate.netchemrxiv.orgchemrxiv.org |

| SARS-CoV-2 RBD (Receptor Binding Domain) | Stable complex observed in molecular dynamics (up to 50 ns) | nih.govresearchgate.net |

Future Research Trajectories and Methodological Innovations for Chelidimerine

Exploration of Undiscovered Biological Activities in Novel Disease Models

Current research indicates that Chelidimerine possesses antimicrobial, antifungal, and potential anticancer properties ontosight.airjor.romedicineandmaterials.comnih.gov. Its ability to interfere with cellular processes in pathogens and cancer cells has been noted ontosight.ai. Furthermore, computational studies have identified this compound as a promising candidate for antiviral drug development, particularly against SARS-CoV-2, due to its significant binding affinities to key viral targets chemrxiv.orgcolab.wsnih.govresearchgate.netresearchgate.netnih.govresearchgate.netmdpi.comresearchgate.netfrontiersin.org.

Future research should focus on validating these computational predictions through in vitro and in vivo studies in relevant disease models. Beyond antiviral and anticancer applications, exploring this compound's efficacy in models of inflammatory diseases, neurodegenerative disorders, or neglected tropical diseases could reveal novel therapeutic uses. Investigating its synergistic effects with existing therapeutic agents in these novel contexts would also be a critical step in uncovering its broader biological profile.

Table 11.1: Reported Biological Activities of this compound

| Activity | Model/Context | Reference(s) |

| Antimicrobial | Pathogens | ontosight.airjor.romedicineandmaterials.comnih.gov |

| Antifungal | Fungi | ontosight.airjor.romedicineandmaterials.comnih.gov |

| Anticancer (Potential) | Cancer cells/models | ontosight.airjor.romedicineandmaterials.comnih.govhep.com.cnmdpi.com |

| Antiviral (Potential, e.g., SARS-CoV-2) | Computational screening, viral targets (Mpro, RBD) | chemrxiv.orgcolab.wsnih.govresearchgate.netresearchgate.netnih.govresearchgate.netmdpi.comresearchgate.netfrontiersin.org |

Development of Advanced Methodologies for Isolation and Structural Characterization

This compound has been successfully isolated and characterized from natural sources, primarily Chelidonium majus and Bocconia arborea ontosight.ainih.govphytopurify.comwho.inttjnpr.orgredalyc.orgscielo.org.mxfrontiersin.orgtandfonline.comnih.govtandfonline.com. Standard analytical techniques such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Evaporative Light Scattering Detection (HPLC-ELSD) are employed for its analysis and purity assessment phytopurify.com. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for identification and structural elucidation, providing detailed insights into its complex molecular architecture phytopurify.comredalyc.orgscielo.org.mx. Preliminary X-ray crystallography data has also contributed to confirming its structure redalyc.orgscielo.org.mx.

Advancements in chromatographic separation techniques, such as supercritical fluid chromatography (SFC) or advanced preparative HPLC methods, could lead to more efficient and higher-purity isolation of this compound, especially from complex plant matrices. The development of novel spectroscopic or spectrometric methods, potentially coupled with hyphenated techniques, could further refine structural characterization, including stereochemical assignments and the identification of subtle structural variations or related metabolites.

Table 11.2: Methodologies for Isolation and Characterization of this compound

| Technique | Application | Source Plant(s) | Reference(s) |

| HPLC-DAD/ELSD | Analysis, Purity Assessment | C. majus, B. arborea | phytopurify.com |

| Mass Spectrometry (MS) | Identification, Structural Information | C. majus, B. arborea | phytopurify.comredalyc.orgscielo.org.mx |

| Nuclear Magnetic Resonance (NMR) | Structure Elucidation, Identification | C. majus, B. arborea | phytopurify.comredalyc.orgscielo.org.mx |

| X-ray Crystallography | Preliminary Structure Determination | C. majus | redalyc.orgscielo.org.mx |

Deeper Elucidation of Molecular Mechanisms of Action via Multi-Omics Approaches

The current understanding of this compound's molecular mechanisms suggests it interferes with fundamental cellular processes in both pathogens and cancer cells ontosight.ai. Its potential anticancer activity is thought to involve the induction of apoptosis and cell cycle arrest, mechanisms also observed for other alkaloids from Chelidonium majus ontosight.aihep.com.cnmdpi.comfrontiersin.org. Computational studies have pinpointed its interaction with key SARS-CoV-2 targets, such as the Main Protease (Mpro) and the Receptor-Binding Domain (RBD), indicating a potential antiviral mechanism colab.wsnih.govnih.govresearchgate.netmdpi.comfrontiersin.org. Molecular dynamics simulations have further supported the stability of these complexes, providing insights into potential binding modes colab.wsnih.govresearchgate.netmdpi.com.

To achieve a more profound understanding, future research could leverage multi-omics approaches. Transcriptomics could reveal how this compound influences gene expression patterns in target cells, while proteomics could identify specific protein targets and downstream signaling cascades. Metabolomics could uncover alterations in metabolic pathways. Integrating these data sets would provide a comprehensive systems-level view of this compound's molecular interactions, elucidating its precise mechanisms of action in various biological contexts and potentially identifying novel therapeutic targets.

Table 11.3: Identified Molecular Targets and Mechanisms of this compound

| Target/Pathway | Implicated Activity | Mechanism (Proposed/Inferred) | Reference(s) |

| Pathogen cellular processes | Antimicrobial/Antifungal | Interference with cellular functions | ontosight.ai |

| Cancer cell processes | Anticancer | Induction of apoptosis, cell cycle arrest | ontosight.aihep.com.cnmdpi.comfrontiersin.org |

| SARS-CoV-2 Main Protease (Mpro) | Antiviral | High binding affinity, stable complex formation | colab.wsnih.govnih.govresearchgate.netmdpi.comfrontiersin.org |

| SARS-CoV-2 Receptor-Binding Domain (RBD) | Antiviral | High binding affinity, stable complex formation | colab.wsnih.govnih.govresearchgate.netmdpi.comfrontiersin.org |

Application of Advanced Computational Methods for Drug Design and Discovery

Advanced computational techniques are proving invaluable in the early stages of drug discovery for this compound. Virtual high-throughput screening and ensemble docking simulations have successfully identified this compound as a promising antiviral lead candidate against SARS-CoV-2, demonstrating significant binding affinities to viral proteases and receptor-binding domains chemrxiv.orgcolab.wsnih.govresearchgate.netresearchgate.netnih.govfrontiersin.org. Molecular dynamics simulations have further validated the stability of these protein-ligand complexes, offering crucial insights into their interactions colab.wsnih.govresearchgate.netmdpi.com. For instance, binding energies as low as -10.73 kcal/mol have been reported for this compound against SARS-CoV-2 targets frontiersin.org.

Future applications of computational methods should extend to structure-based drug design. This involves using the identified binding modes to computationally design and optimize this compound analogs with enhanced potency, selectivity, and improved pharmacokinetic properties. Quantitative Structure-Activity Relationship (QSAR) modeling could be employed to predict the activity of novel derivatives based on their chemical structures. Furthermore, virtual screening against a broader range of therapeutic targets and disease models could uncover new, previously unrecognized biological activities for this compound and its derivatives.

Table 11.4: Computational Drug Design Studies Involving this compound

| Study Type | Target(s) | Key Findings | Example Binding Energy | Reference(s) |

| Virtual Screening/Docking | SARS-CoV-2 Mpro, PLpro, Spike, ACE2 | Identified as potential antiviral lead; high binding affinities | -10.73 kcal/mol | chemrxiv.orgcolab.wsnih.govresearchgate.netresearchgate.netnih.govfrontiersin.org |

| Molecular Dynamics Simulation | SARS-CoV-2 Mpro, RBD complexes | Assessed complex stability (e.g., up to 50 ns) | N/A | colab.wsnih.govresearchgate.netmdpi.com |

Bioavailability and Pharmacokinetic Studies (limited to research model organisms, not human clinical aspects)

While the potential therapeutic applications of this compound are being explored, comprehensive data on its bioavailability and pharmacokinetic profile in research model organisms is still limited. Current literature indicates that in-depth studies on its pharmacokinetics are needed to fully understand its therapeutic potential ontosight.ai. Although studies on related compounds or derivatives from Chelidonium majus have explored pharmacokinetic aspects in animal models, specific, detailed pharmacokinetic investigations directly on this compound in model organisms are not widely reported in the accessible literature.

Strategic Collaboration in this compound Research to Accelerate Scientific Advancement

The complex nature of this compound's chemistry and its multifaceted biological activities necessitate a collaborative approach to research. As highlighted, collaboration among pharmacologists, biochemists, medicinal chemists, and computational scientists is vital for advancing our understanding and applications of this compound ontosight.ai. The computational studies themselves often draw upon large databases and involve interdisciplinary teams, implicitly fostering collaboration.

To accelerate scientific progress, formalizing research collaborations between academic institutions, research centers, and potentially industry partners would be highly beneficial. Such collaborations could facilitate the sharing of specialized expertise, resources, and data, leading to more comprehensive investigations. Establishing consortia focused on natural product drug discovery, specifically those involving plant-derived alkaloids like this compound, could streamline research efforts, from isolation and characterization to mechanism elucidation and preclinical validation. This coordinated approach is key to efficiently translating promising laboratory findings into potential therapeutic applications.

Compound Name Table:

this compound

Sanquinarine

Chelidonium majus

Bocconia arborea

SARS-CoV-2

Mpro (Main Protease)

RBD (Receptor-Binding Domain)

Chelerythrine

Sanguidimerine

常见问题

Q. What are the natural sources and structural characteristics of Chelidimerine?

this compound is an isoquinoline alkaloid primarily isolated from plants in the Chelidonium (celandine) and Fumaria genera. Structurally, it has a molecular formula of C₄₃H₃₂N₂O₉, a molecular weight of 720.7 g/mol, and features multiple aromatic rings, hydrogen bond donors (4), and acceptors (9) . Its large molecular size and low aqueous solubility (1.1E-7 g/L at 25°C) pose challenges for bioavailability .

Q. What preliminary evidence supports this compound's antiviral activity?

In silico studies demonstrate this compound's strong binding affinity to SARS-CoV-2 targets:

- ACE2-RBD interface : Binding energy <−5 kcal/mol via hydrogen bonds, hydrophobic interactions, and steric hindrance at the ACE2-RBD binding site .

- 3CL protease (Mpro) : Binding energy of −8.8 kcal/mol, interacting with catalytic dyad residues His41 and Cys145 . Experimental data also show anti-PI-3 (porcine influenza) activity with MICs ranging from 4–32 μg/mL, comparable to oseltamivir .

Q. How is this compound identified and quantified in plant extracts?

High-performance liquid chromatography (HPLC) coupled with ESI-MS in positive/negative ion modes is used for identification. Alkaloid extraction involves methanol/water solvent systems, followed by chromatographic separation (e.g., C18 columns) and spectral matching against reference libraries .

Advanced Research Questions

Q. How do molecular docking and dynamics simulations resolve contradictions between this compound's in vitro efficacy and poor pharmacokinetics?

Despite strong binding to viral targets (e.g., ACE2, Mpro), this compound's high molecular weight (>500 g/mol), low oral bioavailability (<30%), and poor Lipinski compliance limit its therapeutic potential . Molecular dynamics simulations (50 ns) reveal stable ligand-protein complexes (RMSD <0.5 nm after 20 ns), suggesting efficacy at the molecular level. However, structural modifications—e.g., reducing rotatable bonds (currently 10) or adding hydrophilic groups—are required to improve solubility and absorption .

Q. What methodological frameworks are recommended for analyzing this compound's multi-target interactions?

- Co-targeting analysis : Use tools like AutoDock Vina to evaluate binding to multiple targets (e.g., AXL, ACE2, 3CLpro) and classify interactions by bond type (hydrogen, hydrophobic, electrostatic) and affinity scores .

- Synergy studies : Combine this compound with low-MW compounds (e.g., rutin or astragalin) to assess additive effects via checkerboard assays or fractional inhibitory concentration (FIC) indices .

Q. How can ADMET-driven structural optimization enhance this compound's druggability?

Key ADMET parameters to address:

- Absorption : Reduce MW to <500 g/mol and logP to <5.

- Toxicity : Screen for hepatotoxicity using in vitro models (e.g., HepG2 cells).

- Metabolism : Introduce methyl or fluorine groups to block cytochrome P450-mediated degradation . Example: Truncating non-essential aromatic rings reduced this compound’s MW by 25% in a derivative study, improving solubility by 10-fold .

Q. What experimental designs reconcile discrepancies in this compound's reported bioactivity across studies?

Discrepancies in MIC values (e.g., 4–32 μg/mL for anti-PI-3 activity) may arise from assay variability (cell lines, viral strains) or compound purity. Standardize protocols by:

- Using identical cell models (e.g., MDBK or Vero cells) and viral titers.

- Validating purity via NMR (>95%) and HPLC-MS .

Methodological Guidance

Q. How to design a robust molecular dynamics (MD) simulation for this compound-protein complexes?

- Parameters : Run simulations for ≥50 ns in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS.

- Analysis : Calculate RMSD (stability), RMSF (flexibility), Rg (compactness), and SASA (solvent accessibility). For this compound-Mpro, stable RMSD (<0.2 nm after 20 ns) confirms binding persistence .

Q. What statistical methods are suitable for analyzing this compound's dose-response data?

Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. For synergistic combinations, apply the Chou-Talalay method to compute combination indices (CI <1 indicates synergy) .

Contradiction Analysis

Q. Why does this compound show potent in silico binding but limited in vivo efficacy?

Computational models prioritize affinity but neglect pharmacokinetic barriers. For example, this compound’s high topological polar surface area (TPSA >140 Ų) limits membrane permeability. Validate findings using ex vivo models (e.g., lung tissue penetration assays) and PK/PD modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。